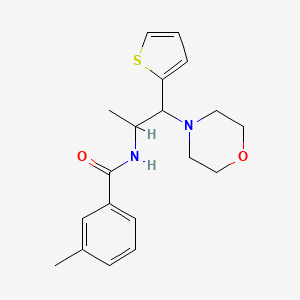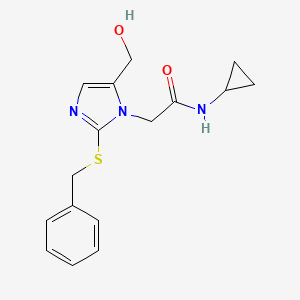![molecular formula C21H21N3O B2464969 (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-45-7](/img/structure/B2464969.png)
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of “(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is complex, with a molecular formula of C21H26N4O3 . It has an average mass of 382.456 Da and a monoisotopic mass of 382.200500 Da .Applications De Recherche Scientifique
Synthesis Methods and Derivatives
One-Pot Synthesis Techniques : An efficient one-pot synthetic procedure for pyrrole derivatives was developed, demonstrating the potential for economical and effective synthesis methods for compounds like (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (R. Kaur & Kapil Kumar, 2018).
Derivative Synthesis for Antimicrobial Activity : Synthesis of derivatives such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showcased their good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone derivatives in antimicrobial applications (Satyender Kumar et al., 2012).
Insecticidal and Herbicidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives, which are structurally related to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have shown favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Baolei Wang et al., 2015).
Antibacterial Properties : Compounds like (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, structurally similar to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have demonstrated significant antibacterial activity against human pathogenic bacteria (A. Nagaraj et al., 2018).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of related compounds has led to new synthesis methods for complex structures like the Pyrrolo[1,2-b]cinnolin-10-one ring system, which could be valuable in developing novel pharmaceutical compounds (A. Kimbaris & G. Varvounis, 2000).
Biological and Pharmacological Applications
Antifungal Activity : Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives displayed promising antifungal activity, indicating the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in antifungal research and treatment (Hong-Shui Lv et al., 2013).
Potential in Cancer Research : Compounds such as 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives have shown similar antiproliferative activity against cancer cells compared to Paclitaxel, with little impact on normal cell lines. This suggests that derivatives of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone could be potential anticancer agents (Lan Lan et al., 2013).
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKGFCFIINRVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)


![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)
![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)
![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)
![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)